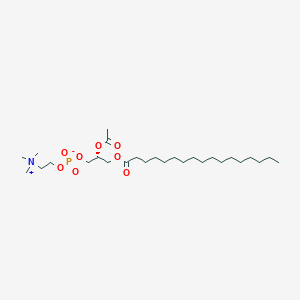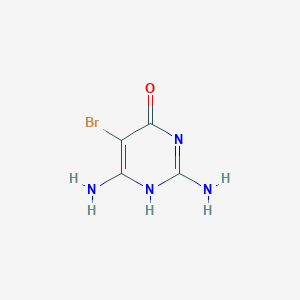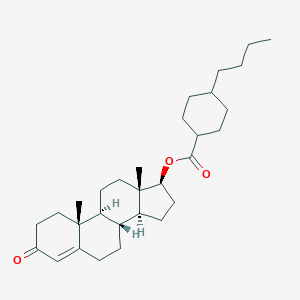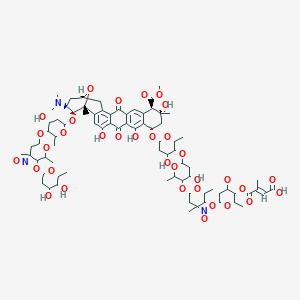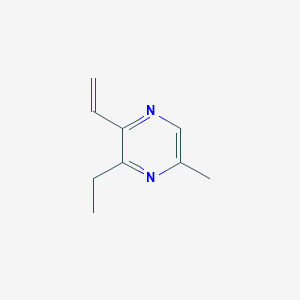
2-Ethenyl-3-ethyl-5-methylpyrazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazine derivatives often involves catalytic reactions or condensation processes. For example, the synthesis of 2-methylpyrazine was achieved through the catalytic reaction of ethylene diamine and propylene glycol at 380°C, using alumina-supported copper catalysts with a chromium promoter, demonstrating improved dehydrogenation and enhanced selectivity and conversions of reactants (Jing et al., 2008). This method highlights the significance of catalysts in synthesizing pyrazine derivatives.
Molecular Structure Analysis
The molecular structure of pyrazines and their derivatives is characterized by spectroscopic methods. The crystal and molecular structure of related compounds, such as 2,5-distyrylpyrazine, reveals photo-polymerizability in the crystalline state and provides insights into the molecular orientation and potential for polymerization due to the proximity of ethylenic double bonds (Sasada et al., 1971).
Chemical Reactions and Properties
Chemical reactions of pyrazines include photochemical dimerization, as seen in 1-methyl-5,6-diphenylpyrazin-2-one derivatives, where light-sensitive modifications undergo [4+4] cyclodimerization in the solid state. The crystal structure plays a crucial role in reactivity, with the parallel arrangement of molecules in the unit cell enabling short distances between reacting centers (Kaftory, 1984).
Aplicaciones Científicas De Investigación
This compound is a major component in the gland secretions of rutting pronghorn, Antilocapra americana, suggesting its role in animal behavior or communication (Wood, 2011).
In the context of human health, 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate, a related compound, increases cerebral blood flow in rats, which could have implications for treating blood flow-related pathologies (Gan'shina et al., 2011).
It is present in roasted coffee, indicating its significance in the flavor and aroma profile of coffee (Czerny, Wagner, & Grosch, 1996).
Novel dihydropyridine analogs, including this compound, have shown potent antioxidant and metal chelating activities, suggesting potential therapeutic applications in diseases associated with oxidative stress (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
In solid-state chemistry, its derivatives demonstrate interesting reactivity, such as photochemical cyclodimerization, which could be relevant for materials science and photochemistry (Kaftory, 1984).
It's also used in the synthesis of various compounds, such as 2-methylpyrazine, indicating its role in chemical manufacturing and industrial applications (Jing et al., 2008).
Substituted ethenylpyrazines, including 2-ethenyl-3-ethyl-5-methylpyrazine, have been noted for their intense green and herbal notes, making them valuable in flavoring and fragrance applications (Lambrecht & Kaulen, 1997).
Propiedades
IUPAC Name |
2-ethenyl-3-ethyl-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQNQOKRWIKETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN=C1C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424032 | |
| Record name | 2-ethenyl-3-ethyl-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
202.00 to 203.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Ethyl-5-methyl-2-vinylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Ethenyl-3-ethyl-5-methylpyrazine | |
CAS RN |
181589-32-2 | |
| Record name | 2-Ethenyl-3-ethyl-5-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181589-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-ethenyl-3-ethyl-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-5-methyl-2-vinylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one](/img/structure/B18834.png)
